1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine
Description
Properties
Molecular Formula |
C23H38ClNO |
|---|---|
Molecular Weight |
380.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[2-ethyl-2-methyl-4-(3-methylbutyl)oxan-4-yl]ethyl]ethanamine |
InChI |
InChI=1S/C23H38ClNO/c1-6-22(5)17-23(14-16-26-22,12-11-18(2)3)13-15-25-19(4)20-7-9-21(24)10-8-20/h7-10,18-19,25H,6,11-17H2,1-5H3 |
InChI Key |
OVJXVHHKPLUBEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CCO1)(CCC(C)C)CCNC(C)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Tetrahydro-2H-Pyran Derivatives
The tetrahydro-2H-pyran moiety is a crucial part of the target compound. It can be synthesized using various methods, including:
Method A: Reduction of Tetrahydropyran Carboxylates
Ethyl tetrahydro-2H-pyran-4-carboxylate can be reduced to (tetrahydro-2H-pyran-4-yl)methanol using lithium aluminium hydride in tetrahydrofuran (THF). The reaction proceeds as follows:
- Reagents : Ethyl tetrahydro-2H-pyran-4-carboxylate, lithium aluminium hydride, THF.
- Conditions : Stirred at 0°C for 1 hour, followed by quenching with water and sodium hydroxide.
- Yield : Approximately 96%.
Formation of the Ethanolamine Linker
The next step involves creating the ethanolamine linker that connects the tetrahydro-pyran moiety to the chlorophenyl group.
Method B: Alkylation of Amines
The synthesis can involve the alkylation of a primary amine with an appropriate alkyl halide:
- Reagents : Ethanolamine, an alkyl halide (such as 1-bromoethane).
- Conditions : Typically conducted in a polar solvent like ethanol under reflux.
Coupling Reaction
The final assembly of the compound involves a coupling reaction between the chlorophenyl group and the previously synthesized ethanolamine linked with tetrahydro-pyran.
Method C: N-Alkylation
The chlorophenyl derivative can be coupled with the ethanolamine derivative:
- Reagents : Chlorophenyl compound, ethanolamine derivative.
- Conditions : Conducted in a suitable solvent such as dichloromethane or THF at elevated temperatures to facilitate nucleophilic substitution.
Summary Table of Synthesis Steps
| Step | Reaction Type | Key Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Reduction | Ethyl tetrahydro-2H-pyran-4-carboxylate, LiAlH4 | THF, 0°C, 1 h | ~96% |
| 2 | Alkylation | Ethanolamine, alkyl halide | Ethanol, reflux | Variable |
| 3 | N-Alkylation | Chlorophenyl derivative, ethanolamine derivative | DCM/THF, elevated temperature | Variable |
Recent studies have focused on optimizing these synthesis routes to improve yield and reduce by-products. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance efficiency.
Additionally, safety data regarding handling and storage have been emphasized due to the hazardous nature of some reagents involved in these synthesis pathways. Proper laboratory practices should always be followed to mitigate risks associated with chemical handling.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanamine moiety to corresponding oxides.
Reduction: Reduction of the chlorophenyl group to form corresponding hydrocarbons.
Substitution: Substitution reactions involving the chlorophenyl group to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrocarbons.
Scientific Research Applications
1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The compound shares structural motifs with several classes of tetrahydropyran- and ethanamine-containing derivatives. Below is a comparative analysis:
Functional Implications
- Lipophilicity : The 3-methylbutyl group in the target compound enhances lipophilicity compared to phenyl (logP ~4.5 estimated) or trifluoromethyl (logP ~3.8) substituents . This may improve blood-brain barrier penetration.
- Synthetic Accessibility : Unlike analogues synthesized via reductive amination (e.g., using sodium triacetoxyborohydride) , the target compound’s 3-methylbutyl group may require specialized alkylation steps, increasing synthetic complexity.
Pharmacological and ADME Considerations
While direct pharmacological data for the target compound are absent in the evidence, insights can be extrapolated:
Biological Activity
1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a 4-chlorophenyl group and a tetrahydropyran moiety, which are known to influence its pharmacological properties. The presence of these functional groups suggests potential interactions with biological targets, including enzymes and receptors.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, the antibacterial activity against Salmonella typhi and Bacillus subtilis has been documented, showcasing moderate to strong efficacy in inhibiting bacterial growth .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound is also noted for its enzyme inhibitory activities, particularly as an acetylcholinesterase (AChE) inhibitor. This action is crucial in the context of neurodegenerative diseases like Alzheimer's. Compounds derived from similar structures have shown strong AChE inhibition, with some exhibiting IC50 values as low as 0.63 µM .
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Strong Inhibitor | 0.63 |
| Urease | Strong Inhibitor | Not Specified |
Case Studies and Research Findings
- Synthesis and Characterization : A series of compounds were synthesized, including derivatives of this compound. Characterization was performed using techniques such as NMR and IR spectroscopy, confirming the structural integrity and functional groups present in the compounds .
- Docking Studies : Computational studies have demonstrated how these compounds interact with amino acids in target proteins. The binding interactions with bovine serum albumin (BSA) suggest significant pharmacological effectiveness, which could be leveraged for therapeutic applications .
- Pharmacological Profiles : The pharmacological profiles of similar compounds indicate diverse bioactivities, including anti-inflammatory, anticancer, and antidiabetic effects. These activities are attributed to the unique structural components that facilitate interaction with various biological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
